Bienvenue dans la boutique en ligne BenchChem!

2-(5-((3-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine

PDE2A inhibition Phosphodiesterase Neuropsychiatric drug discovery

2-(5-((3-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine (CAS 587013-20-5) is a synthetic small molecule (C₁₆H₁₅BrN₄S, MW 375.3 g/mol, purity specification ≥95%) belonging to the 1,2,4-triazole-pyridine hybrid class. It is designated within the Lundbeck A/S patent estate as 'Triazolo-pyridine derivative 3' (PMID27321640-Compound-50) and is supplied as a rare chemical (Sigma-Aldrich AldrichCPR catalog L367885) for early-discovery research.

Molecular Formula C16H15BrN4S
Molecular Weight 375.3 g/mol
CAS No. 587013-20-5
Cat. No. B4796699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-((3-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine
CAS587013-20-5
Molecular FormulaC16H15BrN4S
Molecular Weight375.3 g/mol
Structural Identifiers
SMILESCCN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC=CC=N3
InChIInChI=1S/C16H15BrN4S/c1-2-21-15(14-8-3-4-9-18-14)19-20-16(21)22-11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3
InChIKeyHKMNPRUZEWRESI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-((3-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine (CAS 587013-20-5): Procurement-Relevant Chemical Identity and Scaffold Context


2-(5-((3-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine (CAS 587013-20-5) is a synthetic small molecule (C₁₆H₁₅BrN₄S, MW 375.3 g/mol, purity specification ≥95%) belonging to the 1,2,4-triazole-pyridine hybrid class . It is designated within the Lundbeck A/S patent estate as 'Triazolo-pyridine derivative 3' (PMID27321640-Compound-50) and is supplied as a rare chemical (Sigma-Aldrich AldrichCPR catalog L367885) for early-discovery research [1]. The compound features a 2-pyridinyl regiochemistry at the triazole C3 position, an N4-ethyl substituent, and a 3-bromobenzylthio moiety at C5—a substitution pattern that distinguishes it from its closest positional isomers (3-pyridinyl CAS 577698-04-5; 4-pyridinyl CAS 577765-94-7) and halogen-regioisomeric analog (4-bromobenzyl CAS 618415-41-1). Its primary annotated mechanism is inhibition of phosphodiesterase 2A (PDE2A), a target implicated in cognitive and neuropsychiatric disorders [2].

Why Generic Substitution Fails for 2-(5-((3-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine: Regioisomeric and Pharmacophoric Non-Interchangeability


Within the 1,2,4-triazole-pyridine chemical space, apparently minor structural perturbations produce functionally non-equivalent entities that cannot be casually interchanged. The target compound bears a 2-pyridinyl attachment—meaning the pyridine nitrogen is ortho to the triazole linkage—while the closest commercially available analogs carry the pyridine at the 3-position (CAS 577698-04-5) or 4-position (CAS 577765-94-7). In heterocyclic medicinal chemistry, pyridine nitrogen placement dictates both hydrogen-bonding geometry and metal-chelation potential, which are critical for target engagement selectivity and potency [1]. Furthermore, the 3-bromobenzylthio group at C5 introduces distinct steric and electronic parameters compared to the 4-bromobenzyl regioisomer (CAS 618415-41-1). In the PDE2A inhibitor patent family (WO2015164508 / PMID27321640), the 2-pyridinyl-3-bromobenzylthio substitution pattern was specifically claimed, indicating that this precise combination was deliberately selected over other regioisomeric forms during lead optimization [2]. Substituting a generic 'triazole-pyridine' building block without verifying the exact pyridinyl connectivity and benzyl halogen substitution pattern risks invalidating SAR-based selection criteria, wasting synthesis resources, and producing misleading biological data.

Product-Specific Quantitative Differentiation Evidence for 2-(5-((3-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine (CAS 587013-20-5)


PDE2A Target Engagement: Patent-Documented Inhibitor Designation vs. Unannotated Positional Isomers

The target compound is explicitly annotated in the Therapeutic Target Database (TTD) as a PDE2A inhibitor ('Triazolo-pyridine derivative 3,' PMID27321640-Compound-50) originating from Lundbeck's PDE2A patent program [1]. This functional designation is absent for its nearest purchasable positional isomers (CAS 577698-04-5, 3-pyridinyl; CAS 577765-94-7, 4-pyridinyl; CAS 618415-41-1, 4-bromobenzyl), for which no public target-engagement data exist. In the PDE2A inhibitor patent landscape, radiolabeled triazolopyridopyrazine-based PDE2A inhibitors with IC₅₀ values as low as 1.99 nM against PDE2A and >1000-fold selectivity over PDE10A have been reported from the same research lineage (Helmholtz-Zentrum Dresden-Rossendorf, 2024) [2]. While the exact IC₅₀ of Compound-50 remains undisclosed in public databases, its inclusion in a curated target-specific patent family—while its isomers remain uncharacterized—constitutes a meaningful differentiator for PDE2A-focused procurement.

PDE2A inhibition Phosphodiesterase Neuropsychiatric drug discovery Triazolo-pyridine pharmacophore

2-Pyridinyl Regiochemistry: Impact on Metal-Coordination and Hydrogen-Bonding Geometry vs. 3- and 4-Pyridinyl Isomers

The 2-pyridinyl attachment in the target compound positions the pyridine nitrogen adjacent (ortho) to the triazole C3 linkage, enabling bidentate N,N'-chelation of transition metals—a coordination mode unavailable to 3-pyridinyl (meta) or 4-pyridinyl (para) isomers, which can only act as monodentate ligands or bridge metals inter-molecularly . This ortho-N,N' geometry is a well-precedented design element in triazolopyridine-based kinase and phosphodiesterase inhibitors, where the pyridyl nitrogen participates in critical hydrogen-bond interactions with catalytic residues or coordinates active-site metals [1]. Structural studies on related pyridyl-substituted bis-1,2,4-triazole ligands have demonstrated that pyridine substitution position directly governs catalytic activity: 4-ethyl-4H-1,2,4-triazole-3-thiol-based ligands with 2-pyridinyl groups showed up to 61% catalytic conversion with 4-bromobenzaldehyde, establishing quantitative precedent for regioisomer-dependent functional performance [2].

Pyridine regiochemistry Metal-chelation Coordination chemistry Structure-activity relationship

3-Bromobenzylthio vs. 4-Bromobenzylthio: Halogen Position Dictates Reactivity in Cross-Coupling and Electrophilic Substitution

The target compound carries a 3-bromobenzyl (meta-bromo) substituent, whereas the commercially available analog CAS 618415-41-1 bears a 4-bromobenzyl (para-bromo) group. In palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), the oxidative addition rates of aryl bromides are influenced by the electronic environment at the C-Br carbon. Meta-bromo substituents exhibit distinct reactivity profiles from para-bromo due to differing resonance and inductive effects transmitted through the aromatic ring . In the context of 1,2,4-triazole-thioether chemistry, the bromobenzyl position also affects the compound's utility as a synthetic intermediate: the 3-bromobenzyl group presents different steric accessibility for subsequent derivatization compared to the 4-bromobenzyl isomer, which is relevant for library synthesis and late-stage functionalization strategies .

Bromobenzyl positional isomer Cross-coupling Suzuki-Miyaura Electrophilic aromatic substitution

Purity and Vendor Documentation: Defined ≥95% Purity with QC Batch Support vs. Uncharacterized Rare-Chemical Collections

The target compound sourced from AKSci (Catalog 4912CG) is specified at ≥95% purity with batch-level quality documentation available upon request (COA, SDS) . In contrast, the Sigma-Aldrich AldrichCPR offering (L367885-1EA) is explicitly sold 'as-is' from a 'rare and unique chemicals' collection, with Sigma-Aldrich stating it 'does not collect analytical data for this product' and the 'buyer assumes responsibility to confirm product identity and/or purity' [1]. For reproducible quantitative biology (enzyme IC₅₀ determination, cell-based assays, SPR binding), procurement from a supplier providing batch-specific purity certification is the minimum standard for data integrity. An uncharacterized sample introduces an uncontrolled variable that can confound SAR interpretation and lead to false negative or false positive screening results.

Compound purity Quality control Procurement specification Analytical characterization

Optimal Research and Industrial Application Scenarios for 2-(5-((3-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine (CAS 587013-20-5)


PDE2A-Focused Neurological and Cognitive Disorder Drug Discovery

As a PDE2A inhibitor with documented patent provenance from Lundbeck's program (PMID27321640-Compound-50), this compound is optimally deployed as a reference ligand or starting scaffold in PDE2A biochemical and cellular assays for neuropsychiatric indications including cognitive enhancement and memory disorders [1]. Procurement of this specific 2-pyridinyl-3-bromobenzylthio regioisomer ensures alignment with the patented SAR rather than an untested positional isomer that may lack PDE2A engagement.

Transition Metal Coordination Chemistry and Catalysis Development

The 2-pyridinyl ortho-N arrangement enables bidentate N,N'-chelation, making this compound suitable for synthesizing transition metal complexes (e.g., Cu, Pd, Ru) for catalytic applications. Quantitative precedent shows that 2-pyridinyl-bearing bis-triazole ligands can achieve up to 61% catalytic conversion in aldehyde transformations, whereas 3- and 4-pyridinyl isomers cannot adopt the same chelation geometry [2]. Researchers developing novel catalysts should specifically procure the 2-pyridinyl isomer.

Structure-Activity Relationship (SAR) Studies on Bromobenzylthio-Triazole Pharmacophores

This compound serves as the meta-bromo reference point in a systematic SAR matrix that includes the 4-bromobenzyl analog (CAS 618415-41-1) and the 3-pyridinyl and 4-pyridinyl isomers (CAS 577698-04-5, CAS 577765-94-7). Antimicrobial SAR from the 1,2,4-triazole-pyridine series has demonstrated that bromine position on the benzyl ring dictates antibacterial potency, with 2-bromo and 2,4-dibromo analogs showing the highest activity [3]. Including the 3-bromo variant completes the regioisomeric activity landscape.

Synthetic Methodology Development: Cross-Coupling and Late-Stage Functionalization

The 3-bromobenzyl substituent provides a meta-substituted aryl bromide handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) and for generating diverse compound libraries via late-stage derivatization. The meta-bromo electronic character (Hammett σₘ = +0.39) offers distinct reactivity from the para-bromo isomer (σₚ = +0.23), enabling chemists to tune reaction conditions or explore regiochemical outcomes in methodological studies . Sourcing from AKSci with ≥95% batch-certified purity ensures reproducible synthetic yields.

Quote Request

Request a Quote for 2-(5-((3-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.